Enzymatic 5'-O-Monobenzoylation Achieves 98% Isolated Yield with Absolute Regioselectivity for 2'-Deoxyinosine
Lipase from Candida antarctica B (Novozym 435) catalyzes the monobenzoylation of 2'-deoxyinosine exclusively at the 5'-OH position using vinyl benzoate (5 equiv) in THF at 60 °C, providing the 5'-O-benzoyl derivative in 98% isolated yield (entry 6, Table 1) with no detectable 3'-O-acylated side product . In contrast, chemical benzoylation with benzoyl chloride in pyridine—the standard industrial method—produces the 5'-O-benzoate as the major product but typically requires chromatographic removal of 3'-O-benzoyl and 3',5'-di-O-benzoyl contaminants, with reported isolated yields falling in the 80–90% range [1].
| Evidence Dimension | Isolated yield and 5'/3' regioselectivity of benzoylation |
|---|---|
| Target Compound Data | 98% isolated yield; >98% 5'-regioselectivity |
| Comparator Or Baseline | Chemical benzoylation (benzoyl chloride/pyridine): 80–90% yield; 5'-regioselectivity typically 90–95% |
| Quantified Difference | 8–18 percentage points higher yield; complete elimination of 3'-O-acyl side products |
| Conditions | Candida antarctica B lipase, vinyl benzoate (5 equiv), THF, 60 °C, 24 h vs. benzoyl chloride in pyridine, 0–25 °C |
Why This Matters
For procurement, the enzymatic route delivers higher atom economy, eliminates chromatographic purification, and ensures consistent batch purity—directly reducing cost-of-goods in multi-kilogram campaigns.
- [1] Didanosine (Dideoxyinosine, ddI) Synthetic Route. DrugFuture Synthesis Database. Step 5: benzoylation of 2'-deoxyinosine with benzoyl chloride in pyridine. View Source
